ethyl (2E)-4-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoate
Description
Ethyl (2E)-4-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoate is a hydrazinyl derivative featuring a phenoxyacetyl group substituted with chloro and methyl moieties, an α,β-unsaturated ester (but-2-enoate), and a terminal oxo group. This compound’s structure combines a hydrazine linkage (critical for hydrogen bonding and bioactivity) with a halogenated aromatic system, which is often associated with antimicrobial and pesticidal properties . The (2E)-configuration of the double bond in the butenoate chain likely influences its conformational stability and interaction with biological targets .
Properties
Molecular Formula |
C15H17ClN2O5 |
|---|---|
Molecular Weight |
340.76 g/mol |
IUPAC Name |
ethyl (E)-4-[2-[2-(4-chloro-2-methylphenoxy)acetyl]hydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C15H17ClN2O5/c1-3-22-15(21)7-6-13(19)17-18-14(20)9-23-12-5-4-11(16)8-10(12)2/h4-8H,3,9H2,1-2H3,(H,17,19)(H,18,20)/b7-6+ |
InChI Key |
PAXIEWKUWNQYSL-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}-4-oxo-2-butenoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 4-chloro-2-methylphenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 4-chloro-2-methylphenoxyacetyl hydrazine. Finally, this compound is reacted with ethyl acetoacetate under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}-4-oxo-2-butenoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The phenoxy and hydrazino groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted phenoxy or hydrazino compounds.
Scientific Research Applications
Ethyl 4-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}-4-oxo-2-butenoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}-4-oxo-2-butenoate involves its interaction with specific molecular targets. The phenoxy and hydrazino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Hydrazine Linkage: The —NH—N—C(=O)— moiety is conserved across analogs and is critical for hydrogen bonding with enzyme active sites (e.g., microbial dihydrofolate reductase in ) .
- Bioactivity Trends: Thiazole-containing hydrazinyl derivatives () show potent antimicrobial activity, whereas quinoline hybrids () excel in antimalarial applications.
Role of the α,β-Unsaturated Ester
The α,β-unsaturated ester in the target compound is a reactive electrophilic site, enabling Michael addition reactions with biological nucleophiles (e.g., cysteine residues in enzymes). This feature is shared with ethyl 2-(4-chlorophenoxy)acetoacetate (), which lacks the hydrazinyl group but exhibits pesticidal activity. The conjugated system may also enhance UV absorption, aiding in photodegradation studies for environmental safety profiling .
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